Pt(II) meso-Tetraphenylporphine

Beschreibung

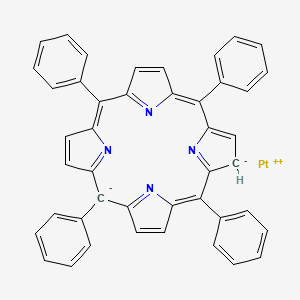

Pt(II) meso-Tetraphenylporphine (PtTPP) is a metalloporphyrin with the molecular formula C₄₄H₂₈N₄Pt and a molecular weight of 807.804 g/mol . Its structure consists of a porphyrin macrocycle with four phenyl groups at the meso positions and a central platinum(II) ion coordinated to two nitrogen atoms of the porphyrin core. PtTPP is notable for its high catalytic efficiency in electrochemical reactions, particularly in chlorine generation via the Chlorine Evolution Reaction (CER). When deposited on carbon nanotubes, it exhibits enhanced electron transfer properties due to its planar geometry and strong π-π interactions with conductive substrates . Applications span electrocatalysis, oxygen sensing, and materials science, leveraging its stability and tunable electronic properties .

Eigenschaften

Molekularformel |

C44H28N4Pt |

|---|---|

Molekulargewicht |

807.8 g/mol |

IUPAC-Name |

platinum(2+);5,10,15,20-tetraphenyl-2H-porphyrin-2,15-diide |

InChI |

InChI=1S/C44H28N4.Pt/c1-5-13-29(14-6-1)41-33-21-23-35(45-33)42(30-15-7-2-8-16-30)37-25-27-39(47-37)44(32-19-11-4-12-20-32)40-28-26-38(48-40)43(31-17-9-3-10-18-31)36-24-22-34(41)46-36;/h1-28H;/q-2;+2 |

InChI-Schlüssel |

VWXIQZRMNABSCR-UHFFFAOYSA-N |

Kanonische SMILES |

[CH-]1C=C2C(=C3C=CC(=N3)C(=C4C=CC(=N4)[C-](C5=NC(=C(C1=N2)C6=CC=CC=C6)C=C5)C7=CC=CC=C7)C8=CC=CC=C8)C9=CC=CC=C9.[Pt+2] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Pt(II) meso-Tetraphenylporphin beinhaltet typischerweise die Reaktion von Tetraphenylporphyrin mit einer Platinvorstufe. Ein gängiges Verfahren besteht darin, Tetraphenylporphyrin mit Platin(II)-chlorid in Gegenwart einer Base wie Triethylamin unter Rückflussbedingungen zu reagieren. Die Reaktion wird in der Regel in einem organischen Lösungsmittel wie Chloroform oder Dichlormethan durchgeführt .

Industrielle Produktionsverfahren

Obwohl spezifische industrielle Produktionsverfahren für Pt(II) meso-Tetraphenylporphin nicht allgemein dokumentiert sind, beinhaltet der allgemeine Ansatz die Skalierung der Labor-Synthesemethoden. Dazu gehört die Optimierung der Reaktionsbedingungen wie Temperatur, Lösungsmittel und Reaktionszeit, um höhere Ausbeuten und Reinheiten zu erreichen .

Analyse Chemischer Reaktionen

Reaktionstypen

Pt(II) meso-Tetraphenylporphin durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um Spezies mit höherem Oxidationszustand zu bilden.

Reduktion: Sie kann zu Spezies mit niedrigerem Oxidationszustand reduziert werden.

Substitution: Ligandsubstitutionsreaktionen können auftreten, bei denen der Tetraphenylporphyrin-Ligand durch andere Liganden ersetzt wird

Gängige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Sauerstoff.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Hydrazin werden häufig verwendet.

Substitution: Ligand-Austauschreaktionen beinhalten typischerweise die Verwendung anderer Liganden wie Phosphine oder Amine

Hauptprodukte

Die bei diesen Reaktionen gebildeten Hauptprodukte hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. So kann die Oxidation beispielsweise Platin(IV)-Spezies liefern, während die Reduktion Platin(0)-Spezies produzieren kann .

Wissenschaftliche Forschungsanwendungen

Photodynamic Therapy

Mechanism and Efficacy

Photodynamic therapy (PDT) utilizes photosensitizers like Pt(II) meso-Tetraphenylporphine to generate reactive oxygen species upon light activation, which can effectively destroy malignant cells. The compound's ability to absorb light in the red spectrum enhances its efficacy in penetrating biological tissues, making it suitable for targeting tumors.

Case Studies

- A study demonstrated that Pt(II) meso-Tetraphenylporphine could induce significant cytotoxic effects on cancer cells when activated with specific wavelengths of light, leading to increased apoptosis rates compared to untreated controls .

- Another investigation highlighted its interaction with DNA, where the compound showed potential in causing DNA damage under light irradiation, suggesting its role as a therapeutic agent against cancerous cells .

Electrocatalysis

Applications in Electrochemical Reactions

Pt(II) meso-Tetraphenylporphine has been explored as an effective electrocatalyst for various electrochemical reactions, particularly the chlorine evolution reaction. Its integration into carbon nanotube matrices has shown enhanced catalytic performance.

Research Findings

- Research published in Nature Communications indicated that atomically dispersed platinum sites in the porphyrin complex exhibited high efficiency and selectivity for chlorine evolution, demonstrating the compound's potential in energy conversion technologies .

- The use of Pt(II) meso-Tetraphenylporphine in electrocatalysis has been linked to improved performance metrics in energy storage devices, such as batteries .

Oxygen Sensing

Non-invasive Measurement Techniques

The compound has been utilized in non-invasive oxygen sensors, particularly for monitoring oxygen levels in biomedical applications. Its ability to fluoresce upon oxygen binding allows for real-time measurements.

Case Studies

- A notable application involved using Pt(II) meso-Tetraphenylporphine in bioencapsulation devices, where it successfully measured oxygen tension without invasive procedures, providing critical data for tissue engineering applications .

- Another study illustrated its effectiveness in subcutaneously implanted devices, showcasing its role in enhancing the safety and efficacy of medical implants .

Solar Energy Conversion

Photon Upconversion Technology

Pt(II) meso-Tetraphenylporphine is also being investigated for its potential in solar energy applications, particularly photon upconversion. This process involves converting low-energy photons into higher-energy ones, improving the efficiency of solar cells.

Research Insights

- A study highlighted its application in dual-band luminescent solar converters coupled with dye-sensitized solar cells, which significantly enhanced photovoltaic device performance by utilizing a broader spectrum of sunlight .

- The compound's unique photophysical properties allow it to serve as a heavy atom triplet sensitizer, facilitating efficient energy transfer processes essential for advanced solar technologies .

Summary Table of Applications

Wirkmechanismus

The mechanism of action of Pt(II) meso-Tetraphenylporphine involves its ability to interact with molecular targets through coordination chemistry. The platinum ion can form coordination bonds with various substrates, facilitating catalytic reactions. In photodynamic therapy, the compound absorbs light and transfers energy to molecular oxygen, generating reactive oxygen species that can damage cancer cells .

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Similar Metalloporphyrins

Structural and Electronic Properties

Table 1: Key Structural Parameters

| Compound | Metal Center | Molecular Formula | Molecular Weight (g/mol) | Substituents | Key Applications |

|---|---|---|---|---|---|

| Pt(II) meso-Tetraphenylporphine | Pt(II) | C₄₄H₂₈N₄Pt | 807.804 | Phenyl | Chlorine generation, sensors |

| Ni(II) meso-Tetraphenylporphine | Ni(II) | C₄₄H₃₀N₄Ni | 673.445 | Phenyl | Catalysis, nanomaterials |

| Pt(II) meso-Tetra(4-carboxyphenyl)porphine | Pt(II) | C₄₈H₂₈N₄O₈Pt | 983.84 | 4-Carboxyphenyl | MOFs, oxygen sensing |

| Pd(II) meso-Tetra(4-carboxyphenyl)porphine | Pd(II) | C₄₈H₂₈N₄O₈Pd | 933.75 | 4-Carboxyphenyl | CO detection, photonics |

| Cu(II) meso-Tetraphenylporphine | Cu(II) | C₄₄H₂₈N₄Cu | 700.28 | Phenyl | Electrochemical studies |

Metal Center Influence :

- Pt(II) vs. Ni(II) : The heavier Pt(II) center enhances spin-orbit coupling, leading to longer-lived excited states compared to Ni(II), which is critical for photocatalysis and phosphorescence-based sensing .

- Pt(II) vs. Pd(II) : Pd(II) porphyrins exhibit weaker metal-ligand bonding due to lower electronegativity, reducing their stability in oxidative environments but lowering costs for large-scale applications .

Substituent Effects :

Catalytic Performance

Table 2: Electrocatalytic Activity in Key Reactions

- Chlorine Generation : PtTPP outperforms Fe- and Co-porphyrins in CER due to its optimal Pt–N₄ coordination geometry, which stabilizes reaction intermediates and lowers activation energy .

- Oxygen Reduction : FeTPPCl follows a mixed inner-sphere (4e⁻ pathway) and outer-sphere (2e⁻ pathway) mechanism, while PtTPP’s fully inner-sphere mechanism minimizes peroxide formation .

Photophysical Properties

- Phosphorescence : PtTPP exhibits intense phosphorescence due to the heavy atom effect, making it suitable for oxygen sensing via quenching . In contrast, Al(III) and In(III) meso-tetraphenylporphine complexes show negligible phosphorescence but higher thermal stability .

- Absorption Spectra : Substituted derivatives (e.g., carboxyphenyl) redshift the Soret band by ~20 nm compared to unsubstituted PtTPP, enhancing light-harvesting in photocatalytic applications .

Stability and Reactivity

- Thermal Stability : Ni(II) and Zn(II) meso-tetraphenylporphines decompose above 300°C, whereas PtTPP remains stable up to 400°C due to stronger Pt–N bonds .

- Chemical Reactivity: Carboxyphenyl-substituted PtTPP undergoes esterification or amidation, enabling modular integration into polymers and nanomaterials .

Biologische Aktivität

Pt(II) meso-Tetraphenylporphine (Pt(II)TPP) is a synthetic platinum complex derived from tetraphenylporphyrin, a compound known for its diverse biological activities and applications in photodynamic therapy (PDT), catalysis, and as a photosensitizer. This article explores the biological activity of Pt(II)TPP, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

- Molecular Formula : C₄₄H₂₈N₄Pt

- Molecular Weight : 807.804 g/mol

- CAS Number : 14187-14-5

- Structure : Pt(II)TPP features a central platinum atom coordinated to the nitrogen atoms of the porphyrin ring, which enhances its photophysical properties and reactivity.

Photodynamic Therapy (PDT)

Pt(II)TPP acts as a photosensitizer in PDT, a treatment modality that utilizes light to activate photosensitizing agents that produce reactive oxygen species (ROS). Upon irradiation with specific wavelengths, Pt(II)TPP generates singlet oxygen (^1O₂), which induces cellular damage in target tissues, particularly cancer cells. This mechanism has been extensively studied in various cancer models.

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial potential of platinum-based porphyrins. For instance, the antimicrobial efficacy of tetra-platinated porphyrins was significantly enhanced under light exposure, suggesting that Pt(II)TPP could be effective against bacterial infections when combined with light activation .

1. Photodynamic Efficacy Against Cancer Cells

A study investigated the effects of Pt(II)TPP on human ovarian cancer cells (HEY). The research highlighted that Pt(II)TPP facilitated ROS generation upon light activation, leading to significant cytotoxicity in cancer cells. The study utilized time-lapse confocal imaging to observe the intracellular distribution of Pt(II)TPP and confirmed its role in inducing apoptosis through oxidative stress mechanisms .

2. Antimicrobial Applications

The antimicrobial activity of Pt(II)TPP was evaluated using microdilution methods against various bacterial strains. Results indicated that light exposure markedly increased its antimicrobial potential. The compound exhibited hemolytic activity under certain concentrations when exposed to light, suggesting a dual role in both therapeutic and potential toxicological contexts .

3. Catalytic Properties

In addition to its biological applications, Pt(II)TPP has shown promise as an electrocatalyst for various reactions, including chlorine evolution. Studies have demonstrated that it can be effectively deposited on carbon nanotubes to enhance catalytic performance . This property may also contribute to its biological activity by facilitating redox reactions within cellular environments.

Data Summary Table

| Property | Details |

|---|---|

| Molecular Formula | C₄₄H₂₈N₄Pt |

| Molecular Weight | 807.804 g/mol |

| CAS Number | 14187-14-5 |

| Photodynamic Activity | Generates ROS upon light activation |

| Antimicrobial Activity | Enhanced under light; effective against bacteria |

| Electrocatalytic Applications | Effective for chlorine evolution reaction |

Q & A

Q. What are the established synthetic routes for preparing Pt(II) meso-Tetraphenylporphine, and how is its purity validated?

The synthesis typically involves two steps: (1) preparing the free-base meso-tetraphenylporphine (H₂TPP) via Adler-Longo method (refluxing pyrrole and benzaldehyde in propionic acid) , followed by (2) metallation with Pt(II) salts (e.g., PtCl₂ in DMF or acetic acid under inert conditions). Purity is validated using UV-Vis spectroscopy (Soret band at ~420 nm and Q-bands at 515–650 nm) and HPLC with photodiode array detection . Mass spectrometry (MALDI-TOF) confirms the molecular ion peak at m/z 983.84 .

Q. What key photophysical properties define Pt(II) meso-Tetraphenylporphine, and how are they experimentally characterized?

The compound exhibits strong absorbance in the visible range (Soret band ~420 nm, Q-bands 515–650 nm) and phosphorescence emission in the near-infrared (650–800 nm) due to spin-orbit coupling from the Pt(II) center . Lifetime measurements (time-resolved spectroscopy) and quantum yield calculations are critical for oxygen-sensing applications. Solvent polarity and aggregation effects (e.g., in THF-water systems) should be monitored via fluorescence quenching assays .

Q. How does Pt(II) meso-Tetraphenylporphine function as a phosphorescent oxygen sensor?

Oxygen quenches the phosphorescence of Pt(II) porphyrins via collisional energy transfer. The Stern-Volmer equation () quantifies quenching efficiency, where is determined experimentally using calibrated oxygen/nitrogen gas mixtures. Temperature and matrix effects (e.g., polymer encapsulation vs. solution-phase) must be controlled to avoid data variability .

Advanced Research Questions

Q. How can Pt(II) meso-Tetraphenylporphine be integrated into metal-organic frameworks (MOFs) for enhanced oxygen sensing?

Coordination of the porphyrin’s carboxylate groups (in derivatives like Pt(II) meso-Tetra(4-carboxyphenyl)porphine) with metal nodes (e.g., Zr⁶⁺) creates MOFs with tunable pore sizes. Oxygen diffusion rates within the MOF are monitored via time-resolved phosphorescence decay, enabling real-time dissolved oxygen tracking in biological systems . Stability tests (e.g., cycling between O₂/N₂ atmospheres) are critical to assess MOF durability .

Q. How can researchers resolve contradictions in reported quenching constants (KSVK_{SV}KSV) across studies?

Discrepancies often arise from differences in solvent polarity, temperature, or porphyrin aggregation. Standardize experimental conditions: (1) use degassed solvents, (2) control temperature (±0.1°C), and (3) employ homogeneous matrices (e.g., polystyrene films). Cross-validate using electrochemical oxygen sensors .

Q. What computational methods predict the electronic structure and host-guest interactions of Pt(II) porphyrins?

Density functional theory (DFT) with GGA functionals (e.g., PW91, PBE) models geometric and electronic properties. For host-guest systems (e.g., C60 complexes), van der Waals corrections improve accuracy in predicting binding energies (~2–5 kcal/mol). Compare computed geometries with XRD data to validate models .

Q. How can Pt(II) meso-Tetraphenylporphine be optimized for in vivo hypoxia imaging?

Modify solubility and biocompatibility via sulfonation or PEGylation. Encapsulate in lipid nanoparticles to enhance cellular uptake. Validate using murine models with phosphorescence lifetime imaging microscopy (PLIM) to correlate signal intensity with tissue pO₂ .

Q. What comparative advantages does Pt(II) meso-Tetraphenylporphine offer over Pd(II) or Mn(III) porphyrins in catalysis or sensing?

Pt(II) exhibits longer phosphorescence lifetimes (~10–100 μs) compared to Pd(II) (~1–10 μs), enhancing oxygen sensitivity. Mn(III) derivatives are better suited for catalytic oxidation (e.g., epoxidation) due to higher redox activity. Use cyclic voltammetry to compare metal-centered redox potentials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.